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Compound of Interest

Compound Name: Camelliaside A (Standard)

Cat. No.: B15590824

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
flavonoid glycoside, Camelliaside A. The information presented herein is crucial for the
identification, characterization, and quality control of this natural product in research and drug
development settings. All data is sourced from the original structure elucidation study by Sekine
et al. (1991) published in Phytochemistry.

Chemical Structure and Properties

Camelliaside A is a flavonol triglycoside isolated from the seeds of Camellia sinensis. Its
structure has been determined to be kaempferol 3-O-[2-O-B-D-galactopyranosyl-6-O-a-L-
rhamnopyranosyl]-B-D-glucopyranoside.

Molecular Formula: C33H40020 Molecular Weight: 756.7 g/mol

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass
spectrometry (MS) data for Camelliaside A.

3C Nuclear Magnetic Resonance (NMR) Data

The 3C NMR spectrum was recorded in pyridine-ds. The chemical shifts (d) are reported in
parts per million (ppm).
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Carbon No.

Chemical Shift (6) ppm

Kaempferol Aglycone

2 157.4
3 134.5
4 178.5
5 162.4
6 99.8
7 164.0
8 94.7
9 158.2
10 104.8
1 122.0
2', 6' 131.8
3,5 116.0
4 160.8
Glucose

1" 102.8
2" 82.5
3" 77.9
4" 71.0
5" 78.1
6" 67.2
Galactose

1 105.0
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2" 72.8
3" 74.5
4" 70.0
5" 76.8
6" 62.0
Rhamnose

i 102.0
2™ 71.8
3™ 72.0
4 73.5
5" 69.5
6"" (CHs) 18.5

'H Nuclear Magnetic Resonance (NMR) Data

The H NMR spectrum was also recorded in pyridine-ds. The chemical shifts (&) are reported in
ppm, with coupling constants (J) in Hertz (Hz).
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Proton No. Chemical Shift (6) ppm Multiplicity, J (Hz)

Kaempferol Aglycone

6 6.45 d, J=2.0
8 6.82 d, J=2.0
2', 6' 8.18 d, J=8.5
3,5 7.15 d, J=8.5
Glucose

1" 5.80 d,J=7.5
Galactose

1 5.25 d, J=7.5
Rhamnose

i 5.10 brs

6"" (CHs) 1.60 d, J=6.0

Mass Spectrometry (MS) Data

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular
weight of Camelliaside A.

lon mlz
[M + H]* 757
[M + Na]* 779

Experimental Protocols

The following methodologies were employed for the acquisition of the spectroscopic data.

Isolation of Camelliaside A
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Camelliaside A was isolated from the seeds of Camellia sinensis. The seeds were defatted and
extracted with methanol. The methanolic extract was then subjected to a series of column
chromatography steps, including Diaion HP-20, Sephadex LH-20, and reverse-phase HPLC, to
yield the purified compound.

NMR Spectroscopy

1H and 13C NMR spectra were recorded on a JEOL JNM-GX 400 spectrometer. Samples were
dissolved in pyridine-ds, and chemical shifts were referenced to the residual solvent signals.

Mass Spectrometry

FAB-MS was performed on a JEOL JMS-DX 303 mass spectrometer using a glycerol matrix.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation
of a natural product like Camelliaside A using spectroscopic techniques.
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Caption: Workflow for the isolation and structural elucidation of Camelliaside A.
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 To cite this document: BenchChem. [Spectroscopic Profile of Camelliaside A: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15590824+#spectroscopic-data-of-camelliaside-a-
standard-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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